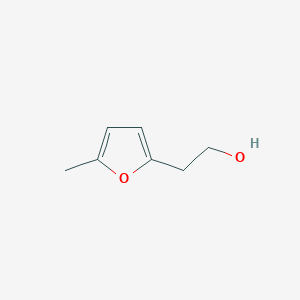2-(5-Methylfuran-2-yl)ethanol
CAS No.: 35942-94-0
Cat. No.: VC5945479
Molecular Formula: C7H10O2
Molecular Weight: 126.155
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 35942-94-0 |
|---|---|
| Molecular Formula | C7H10O2 |
| Molecular Weight | 126.155 |
| IUPAC Name | 2-(5-methylfuran-2-yl)ethanol |
| Standard InChI | InChI=1S/C7H10O2/c1-6-2-3-7(9-6)4-5-8/h2-3,8H,4-5H2,1H3 |
| Standard InChI Key | FSHSNCBFUWPMKX-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(O1)CCO |
Introduction
Structural Characteristics and Molecular Identity
Molecular Architecture
The compound’s structure consists of a furan ring—a five-membered aromatic heterocycle containing one oxygen atom—substituted with a methyl group at the 5-position and a 2-hydroxyethyl chain at the 2-position. The SMILES notation (CC1=CC=C(O1)CCO) and InChIKey (FSHSNCBFUWPMKX-UHFFFAOYSA-N) provide unambiguous identifiers for its stereoelectronic configuration . The planar furan ring facilitates π-π interactions, while the ethanol side chain introduces polarity, influencing solubility and reactivity.
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₁₀O₂ | |
| Molecular Weight | 126.155 g/mol | |
| SMILES | CC1=CC=C(O1)CCO | |
| InChIKey | FSHSNCBFUWPMKX-UHFFFAOYSA-N |
Synthesis and Chemical Reactivity
Established Synthetic Routes
The primary synthesis method involves the reaction of 5-methylfuran-2-yl lithium with epoxides, followed by oxidation. For example, epoxystyrene reacts with 5-methyl-2-furyl lithium in diethyl ether under inert conditions, yielding 2-(5-methylfuran-2-yl)-1-phenylethanol as an intermediate . Subsequent oxidation with pyridinium chlorochromate (PCC) in dichloromethane affords the corresponding ketone, demonstrating a 42–78% yield after purification .
Mechanistic Insights
-
Lithiation: 5-Methylfuran undergoes deprotonation at the 2-position using n-BuLi, generating a nucleophilic furyl lithium species.
-
Epoxide Ring-Opening: The lithium intermediate attacks the less substituted carbon of the epoxide, forming a secondary alcohol.
-
Oxidation: PCC selectively oxidizes the secondary alcohol to a ketone, preserving the furan ring’s integrity .
Alternative Approaches
While VulcanChem hypothesizes routes involving 5-methylfurfural reduction, explicit experimental details remain undocumented. Comparative analysis suggests that catalytic hydrogenation or hydride reductions (e.g., NaBH₄) could theoretically convert furfural derivatives to ethanol analogs, though yields and conditions require validation.
Physical and Chemical Properties
Predicted Collision Cross Section (CCS)
Ion mobility spectrometry data reveals the compound’s gas-phase behavior, critical for mass spectrometric identification. The CCS values vary with adduct formation:
Table 2: CCS Values for Common Adducts
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 127.07536 | 123.4 |
| [M+Na]⁺ | 149.05730 | 135.0 |
| [M-H]⁻ | 125.06080 | 125.7 |
These values aid in distinguishing 2-(5-methylfuran-2-yl)ethanol from structural analogs in complex mixtures .
Solubility and Stability
Solubility data remain unreported, but the compound’s logP (calculated: 1.34) suggests moderate hydrophobicity, favoring solubility in organic solvents like dichloromethane or THF. Stability under oxidative conditions is untested, though furan derivatives are generally prone to ring-opening under strong acids or peroxides.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
The ¹H NMR spectrum (2 mM in DMSO-d₆) exhibits distinct signals:
-
Furan protons: Doublets at δ 5.98 ppm (J = 3.0 Hz) and δ 5.89 ppm (J = 3.0 Hz), confirming the aromatic furan ring.
-
Methyl group: Singlet at δ 2.29 ppm (3H).
-
Ethanol moiety: A triplet at δ 3.02 ppm (2H, -CH₂OH) and a hydroxyl proton at δ 2.23 ppm (br s) .
Table 3: Key ¹H NMR Assignments
| Proton Environment | δ (ppm) | Multiplicity |
|---|---|---|
| Furan C3-H | 5.98 | d (J = 3 Hz) |
| Furan C4-H | 5.89 | d (J = 3 Hz) |
| -CH₂OH | 3.02 | t (J = 5 Hz) |
| -OH | 2.23 | br s |
| -CH₃ (C5) | 2.29 | s |
¹³C NMR data corroborate the structure, with signals at δ 151.3 ppm (furan C2) and δ 72.9 ppm (-CH₂OH) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume